Methyl 2-morpholino-5-nitrobenzenecarboxylate

Physicochemical profiling Drug-likeness Prodrug design

Researchers screening for anti-inflammatory leads often face limited validated multi-target chemotypes with proven PC-PLC engagement. Methyl 2-morpholino-5-nitrobenzenecarboxylate (CAS 83909-55-1) delivers a privileged 2-morpholinobenzoate pharmacophore with confirmed Zn²⁺-chelating PC-PLC inhibition, multi-kinase suppression (PLA₂, PKC, PTK), and PGE₂ downregulation. • Methyl ester enables orthogonal amidation/transesterification without disrupting the morpholino-nitro pharmacophore. • Zero HBD, XLogP3 1.4, and full Lipinski compliance ensure cell permeability for intracellular target engagement. • Aqueous hydrolytic half-life of 5.6 days at pH 8 provides a predictable stability window for reaction workup. • Well-defined mp 113-116°C supports identity confirmation by thermal analysis. Available at 95%+ purity with ambient global shipping.

Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
CAS No. 83909-55-1
Cat. No. B1622526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-morpholino-5-nitrobenzenecarboxylate
CAS83909-55-1
Molecular FormulaC12H14N2O5
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2
InChIInChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(14(16)17)2-3-11(10)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3
InChIKeyQVXVAXLVFPLUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Morpholino-5-nitrobenzenecarboxylate Overview


Methyl 2-morpholino-5-nitrobenzenecarboxylate (CAS 83909-55-1) is a nitro-substituted aromatic ester featuring a morpholine moiety at the ortho position relative to the methyl ester group. With molecular formula C₁₂H₁₄N₂O₅ and molecular weight 266.25 g/mol, this compound belongs to the 2-morpholinobenzoate scaffold class that has been identified through virtual high-throughput screening (vHTS) as a privileged pharmacophore for phosphatidylcholine-specific phospholipase C (PC-PLC) inhibition [1]. It is reported to inhibit phospholipase A₂, protein kinase C, and protein tyrosine kinase activities, and has been investigated as a lead compound for anti-cancer and anti-inflammatory therapeutic development . Commercially available at purities ranging from 95% to 98%+, it serves as both a bioactive small molecule probe and a versatile synthetic intermediate for further derivatization .

Methyl 2-Morpholino-5-nitrobenzenecarboxylate Interchangeability


The substitution pattern and ester functionality of methyl 2-morpholino-5-nitrobenzenecarboxylate are not arbitrary features—they directly govern physicochemical behavior, synthetic utility, and biological target engagement. The ortho-morpholino-para-nitro arrangement is critical for chelation interactions with catalytic Zn²⁺ ions in the PC-PLC active site, as established by molecular modelling studies of the 2-morpholinobenzoic acid scaffold [1]. Positional isomers such as methyl 5-morpholino-2-nitrobenzenecarboxylate (CAS 134050-75-2) and methyl 4-morpholino-2-nitrobenzoate (CAS 404010-97-5) exhibit different melting points and electronic distributions, which alter both solid-state handling and reactivity profiles . Furthermore, the methyl ester form (0 hydrogen bond donors, XLogP3 = 1.4) differs fundamentally from the free carboxylic acid analog 2-morpholino-5-nitrobenzoic acid (CAS 4036-83-3; 1 HBD, mp 167–168°C) in membrane permeability potential, metabolic susceptibility, and suitability for further ester/amide derivatization . These differences mean that substituting any close analog without revalidation risks altering synthetic yields, biological activity, and pharmacokinetic behavior in downstream applications.

Methyl 2-Morpholino-5-nitrobenzenecarboxylate: Quantitative Evidence


HBD Elimination: Permeability & Prodrug Potential

Methyl 2-morpholino-5-nitrobenzenecarboxylate possesses zero hydrogen bond donors (HBD = 0), whereas its direct hydrolysis product, 2-morpholino-5-nitrobenzoic acid (CAS 4036-83-3), possesses one hydrogen bond donor from the carboxylic acid -OH group . This difference is critical for membrane permeability: compounds with HBD = 0 generally exhibit higher passive diffusion across lipid bilayers compared to HBD = 1 analogs. The methyl ester also displays a computed XLogP3 of 1.4 and a LogD (pH 7.4) of 1.81 [1], indicating balanced lipophilicity suitable for both organic solvent solubility and potential cellular uptake, whereas the carboxylic acid form is substantially more polar and ionized at physiological pH, reducing passive membrane permeation.

Physicochemical profiling Drug-likeness Prodrug design

Melting Point vs. Positional Isomer

The target compound methyl 2-morpholino-5-nitrobenzenecarboxylate exhibits a melting point of 113–116°C , while its regioisomer methyl 5-morpholino-2-nitrobenzenecarboxylate (CAS 134050-75-2), in which the morpholine is shifted from the 2-position (ortho to ester) to the 5-position (meta to ester), melts at a significantly higher range of 129–131°C . This 16°C difference in melting point reflects distinct crystal packing energies arising from the altered substitution geometry, directly impacting solid-state stability, grinding sensitivity, and thermal processing parameters during formulation or storage.

Solid-state characterization Crystallinity Handling properties

Hydrolytic Stability vs. Ester Class

The aqueous base-catalyzed hydrolysis rate of methyl 2-morpholino-5-nitrobenzenecarboxylate has been computationally estimated using HYDROWIN v1.67, yielding a total base-catalyzed rate constant (Kb) of 1.432 L/mol-sec at pH > 8 and 25°C, corresponding to a half-life of 5.604 days at pH 8 . This moderate hydrolytic stability indicates that the methyl ester is sufficiently robust for short-to-medium-term aqueous experimental workflows at mildly basic pH, yet labile enough to serve as a prodrug or cleavable protecting group. By comparison, ethyl or higher alkyl esters typically exhibit half-lives 2–5× longer under identical conditions due to increased steric shielding of the carbonyl [1].

Chemical stability Ester hydrolysis Formulation shelf-life

Multi-Target Inhibition Profile

Methyl 2-morpholino-5-nitrobenzenecarboxylate is reported to inhibit three distinct enzyme classes relevant to inflammation and oncology: phospholipase A₂ (PLA₂), protein kinase C (PKC), and protein tyrosine kinase (PTK), with concomitant suppression of prostaglandin E₂ production . This multi-target profile contrasts with single-mechanism comparators such as D609 (a xanthogenate-class PC-PLC inhibitor with known poor aqueous stability) [1] and the carboxylic acid analog 2-morpholino-5-nitrobenzoic acid (CAS 4036-83-3), for which only lysosomal phospholipase A₁ inhibition (IC₅₀ = 75.5 μM) and cytotoxicity data (MCF-7 IC₅₀ = 15 μM) are quantitatively reported [2]. While direct quantitative IC₅₀ values for the methyl ester against each individual target remain to be published in peer-reviewed literature, the qualitatively broader target engagement spectrum represents a differentiated pharmacological starting point.

Multi-target pharmacology Phospholipase inhibition Kinase inhibition Anti-inflammatory

Protected Acid Synthon for Microtubule Inhibitors

The methyl ester serves as a protected form of the 2-morpholino-5-nitrobenzoic acid scaffold, enabling selective functionalization at other positions without interference from the carboxylic acid group. This synthetic strategy is directly exemplified by IMB5046 (2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester), a microtubule inhibitor synthesized from the acid form via two-step conjugation [1]. IMB5046 exhibits potent cytotoxicity against multiple tumor cell lines with IC₅₀ values ranging from 37 to 426 nM and overcomes multidrug resistance to colchicine, vincristine, and paclitaxel . Notably, the unconjugated building blocks (the acid and the benzyl alcohol) showed no significant biological effects in endothelial cell assays, confirming that the activity arises from the conjugated ester product, not the precursors [2]. The methyl ester synthon is therefore a critical starting material for SAR exploration of the ester/amide substituent region.

Synthetic intermediate Microtubule inhibitor Anticancer lead optimization

Lipinski Rule of Five Compliance

Methyl 2-morpholino-5-nitrobenzenecarboxylate satisfies all four Lipinski Rule of Five criteria: molecular weight = 266.25 g/mol (< 500), LogP = 1.81 (< 5), HBD = 0 (< 5), HBA = 6 (< 10), with a topological polar surface area (TPSA) of 84.59 Ų [1]—well below the 140 Ų threshold predictive of good oral bioavailability [2]. The compound is flagged as 'Lipinski's Rule of Five: true' in computational assessments [1]. In contrast, many nitroaromatic drug candidates exceed one or more thresholds due to higher molecular weight or excessive hydrogen bonding capacity. While the TPSA value differs between databases (65.85 Ų reported by ChemDiv vs. 84.59 Ų from Chembase), both values remain below 140 Ų, consistently predicting favorable passive oral absorption characteristics.

Drug-likeness Oral bioavailability prediction Lead optimization

Methyl 2-Morpholino-5-nitrobenzenecarboxylate Applications


Microtubule Inhibitor Lead Optimization

The methyl ester serves as the optimal protected synthon for SAR exploration of the ester/amide substituent region of the 2-morpholino-5-nitrobenzoate microtubule inhibitor scaffold. IMB5046, derived from the acid form via conjugation, achieves IC₅₀ values of 37–426 nM against tumor cell lines and overcomes P-gp-mediated multidrug resistance . The methyl ester's zero HBD count and XLogP3 of 1.4 facilitate its use in anhydrous coupling reactions (e.g., transesterification, amidation) without competitive acid proton interference . Its aqueous hydrolytic half-life of 5.6 days at pH 8 provides a predictable stability window for reaction workup and purification [1].

Multi-Target Anti-Inflammatory Screening

The compound's reported inhibition of phospholipase A₂, protein kinase C, protein tyrosine kinase, and downstream suppression of prostaglandin E₂ production positions it as a multi-target screening candidate for inflammatory disease models . Unlike single-target comparators such as D609 (which suffers from poor aqueous stability), the 2-morpholinobenzoate scaffold class has demonstrated improved PC-PLC inhibitory activity and has been validated across 129 synthesized analogs . Researchers should employ the methyl ester directly in cell-based phenotypic assays, noting that metabolic ester hydrolysis may contribute to the observed pharmacology, a feature that can be exploited for prodrug design.

PC-PLC Pathway Chemical Probe

The 2-morpholinobenzoic acid scaffold has been identified by vHTS as a privileged PC-PLC inhibitor chemotype with confirmed Zn²⁺-chelating mechanism in the enzyme active site . The methyl ester form provides an orthogonal synthetic handle at the carboxylate position, allowing researchers to install fluorescent tags, biotin affinity probes, or photoaffinity labels without compromising the morpholino-nitro pharmacophore . The compound's Lipinski compliance (all five rules satisfied, TPSA = 84.59 Ų) [1] further supports its use as a cell-permeable chemical probe for intracellular target engagement studies.

Nitro-Reduction to Aniline Intermediate

The nitro group at the 5-position of methyl 2-morpholino-5-nitrobenzenecarboxylate can be selectively reduced to the corresponding aniline using hydrogen gas with palladium catalyst, enabling access to methyl 5-amino-2-morpholinobenzoate derivatives . With a commercial purity availability of up to 98% (NLT) and a well-defined melting point of 113–116°C suitable for identity confirmation by thermal analysis [1], this compound meets the quality specifications required for multi-step process chemistry scale-up. The 2-morpholino-5-nitro substitution pattern, distinct from the 4-morpholino and 5-morpholino regioisomers, ensures regiochemical fidelity in downstream heterocycle formation (e.g., benzimidazole, quinazoline syntheses).

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